1-methyl-3-propyl-1H-pyrazol-5-amine
Overview
Description
1-methyl-3-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C7H13N3, is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a propyl group at the 3-position, along with an amine group at the 5-position .
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds . These compounds have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
The amino group in 1-methyl-5-amino-pyrazole has significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds . The nitrogen atom in the pyrazole ring also has electrophilicity, easily reacting with nucleophiles .
Biochemical Pathways
5-amino-pyrazoles are known to be involved in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Result of Action
It’s known that 5-amino-pyrazoles are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Action Environment
It’s known that the compound should be stored at 2-8°c and protected from light .
Biochemical Analysis
Biochemical Properties
1-methyl-3-propyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can modulate the enzyme’s activity, impacting cellular metabolism and energy production. Additionally, this compound can form hydrogen bonds with other biomolecules, facilitating various biochemical processes .
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with NAMPT can alter NAD+ levels, affecting cellular energy balance and metabolic flux . Furthermore, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, its interaction with NAMPT can inhibit the enzyme’s activity, reducing NAD+ synthesis and affecting cellular metabolism . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and energy production by modulating NAMPT activity . At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with NAMPT affects the NAD+ salvage pathway, impacting cellular energy balance and redox status . Additionally, the compound can modulate other metabolic pathways by interacting with key enzymes and regulatory proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues can vary, depending on the presence of binding proteins and other factors influencing its localization .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with NAMPT can localize it to the nucleus, where it can influence gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-propyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be catalyzed by metals such as copper or ruthenium .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve halides and bases.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazoles .
Scientific Research Applications
1-methyl-3-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-methyl-3-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a propyl group on the pyrazole ring, along with an amine group, allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-methyl-5-propylpyrazol-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-6-5-7(8)10(2)9-6/h5H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEYCURLTGQATH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152656-94-4 | |
Record name | 1-methyl-3-propyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.